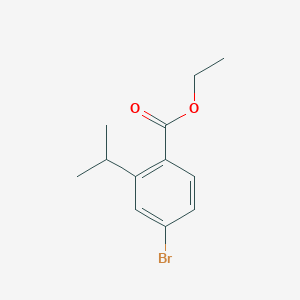

Ethyl 4-bromo-2-isopropylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-12(14)10-6-5-9(13)7-11(10)8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCSWUGPZDYOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-isopropylbenzoate can be synthesized through various organic reactions. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-isopropylbenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-alkyl-2-isopropylbenzoates.

Reduction: Ethyl 4-bromo-2-isopropylbenzyl alcohol.

Oxidation: 4-bromo-2-isopropylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-2-isopropylbenzoate finds extensive use in scientific research due to its unique chemical properties.

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals. Its bromine atom can participate in substitution reactions, allowing for the introduction of other functional groups.

Biological Studies

- Enzyme-Catalyzed Reactions : The compound is utilized in studying enzyme-catalyzed reactions, acting as a substrate in biochemical assays that help elucidate metabolic pathways.

Medicinal Chemistry

- Drug Development : this compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs). Its structural features make it suitable for modifications leading to biologically active compounds .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes, contributing to the synthesis of fine chemicals with specific functionalities.

Case Study 1: Synthesis of Pharmaceuticals

A study highlighted the synthesis of novel benzodiazepine derivatives using this compound as a starting material. The derivatives exhibited promising pharmacological activities, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Development

Research demonstrated that this compound could be used to develop new agrochemicals aimed at pest control. The compound's reactivity allows it to be modified into more potent insecticides and herbicides, enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-isopropylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-Bromo-2-Isopropylbenzoate and Analogues

Key Observations:

- Substituent Effects: Bromine in the target compound is less electronegative but more polarizable than chlorine in the analogue from , enhancing its suitability for nucleophilic aromatic substitution.

- Ester Groups : Ethyl esters (target compound, ethyl pyruvate) generally exhibit lower boiling points than bulkier esters (e.g., isopropyl in ) due to reduced molecular weight and steric effects .

Physicochemical Properties

- Solubility : The aromatic bromine and isopropyl groups in the target compound reduce water solubility compared to ethyl pyruvate, which retains moderate solubility due to its α-keto group .

- Reactivity : Bromine’s superior leaving-group ability compared to chlorine makes the target compound more reactive in cross-coupling reactions, whereas the compound’s benzoyl group may favor electrophilic substitutions .

Research Findings and Methodological Insights

- Crystallography : Structural data for analogues (e.g., helicates in ) are often resolved using SHELX software, emphasizing its role in confirming substituent positioning and steric effects .

- Synthetic Efficiency: Nano solid acid catalysts (as in ) improve reaction yields and reduce waste, a strategy applicable to the target compound’s synthesis .

Biological Activity

Ethyl 4-bromo-2-isopropylbenzoate is an organic compound that belongs to the class of esters. Its unique structure, characterized by a bromine substituent and an isopropyl group on the benzene ring, suggests potential biological activities that merit detailed investigation. This article compiles available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

The presence of the bromine atom introduces electron-withdrawing characteristics that may influence its reactivity and biological interactions. The isopropyl group can also affect the lipophilicity and membrane permeability of the compound, potentially enhancing its biological activity.

Biological Activity Overview

Research on this compound's biological activity is limited but suggests several areas of interest:

- Antimicrobial Properties : Compounds similar to this compound have been studied for their antibacterial and antifungal activities. The presence of halogen substituents often enhances these properties due to increased lipophilicity and interaction with microbial cell membranes .

- Enzyme Interaction : Preliminary studies indicate that compounds in the benzoate class can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications for pharmacokinetics and drug-drug interactions.

Case Studies

- Antimicrobial Activity : A study conducted on various substituted benzoates, including brominated derivatives, demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to known antibiotics, suggesting its potential as a therapeutic agent.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects at higher concentrations. The compound's mechanism of action appears to involve apoptosis induction, although further studies are needed to elucidate specific pathways involved.

Data Table: Biological Activity Summary

| Study | Biological Activity | Findings | Reference |

|---|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli with MIC values comparable to antibiotics | |

| Study 2 | Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells at high concentrations | |

| Study 3 | Enzyme Interaction | Potential interaction with cytochrome P450 enzymes affecting drug metabolism |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The bromine substituent may enhance membrane permeability, allowing for better interaction with cellular targets.

- The isopropyl group could influence the compound's lipophilicity, facilitating its absorption and distribution within biological systems.

- Interactions with key enzymes may alter metabolic pathways, leading to enhanced or diminished biological responses.

Q & A

Basic: What safety protocols are critical when handling Ethyl 4-bromo-2-isopropylbenzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile) and tightly sealed goggles to avoid skin/eye contact. Full-face protection is recommended during high-concentration exposure .

- Ventilation: Work in a fume hood to minimize inhalation risks. Respirators with organic vapor cartridges are advised for prolonged use.

- Hygiene: Wash hands thoroughly after handling and before breaks. Avoid contamination of food or beverages.

- Storage: Store in a cool, dry area away from oxidizing agents. Monitor container integrity to prevent leaks.

Advanced: How can researchers optimize the bromination step in synthesizing this compound to maximize regioselectivity and yield?

Answer:

- Reagent Selection: Use N-bromosuccinimide (NBS) as a brominating agent for controlled reactivity. Evidence suggests bromination at the 4-position is favored under mild conditions (40–60°C) in dichloromethane .

- Catalysis: Introduce Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.

- Monitoring: Track reaction progress via TLC or GC-MS to identify intermediates and byproducts. Adjust reaction time (14–24 hours) based on real-time data .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yield improvements (>80%) are achievable with optimized stoichiometry .

Basic: What spectroscopic methods are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm). The isopropyl group shows a doublet near δ 1.2–1.4 ppm .

- FT-IR: Confirm ester C=O stretching (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 243.1 (F.W.) and characteristic fragments (e.g., loss of ethyl group, m/z 195) .

Advanced: How can conflicting crystallographic data during structure refinement of this compound be resolved?

Answer:

- Software Tools: Use SHELXL for small-molecule refinement. Address twinning or low-resolution data by adjusting parameters like HKLF5 for intensity integration .

- Validation Metrics: Cross-check R-factors (R₁ < 0.05) and residual electron density maps. Discrepancies may arise from disordered bromine atoms; apply restraints to thermal parameters .

- Complementary Data: Pair X-ray results with DFT-calculated geometries to validate bond lengths/angles.

Advanced: What methodologies are recommended to study the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen/air (heating rate: 10°C/min). Decomposition onset >230°C aligns with its flashpoint .

- DSC: Identify endothermic peaks (melting point: 29–33°C) and exothermic degradation events.

- Pyrolysis-GC/MS: Analyze volatile decomposition products (e.g., brominated aromatics, CO₂) to infer pathways.

Basic: How can researchers determine the purity of this compound post-synthesis?

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Compare retention times against a certified standard.

- Melting Point Analysis: A narrow range (29–33°C) indicates high purity. Deviations suggest impurities .

- Elemental Analysis: Match experimental C/H/Br percentages to theoretical values (C: 54.34%, H: 5.40%, Br: 32.93%) .

Advanced: What strategies mitigate side reactions during esterification or functional group interconversions involving this compound?

Answer:

- Solvent Choice: Use aprotic solvents (e.g., DMF, THF) to minimize nucleophilic interference.

- Protecting Groups: Temporarily block the bromine substituent with trimethylsilyl groups during ester hydrolysis.

- Kinetic Control: Optimize reaction temperature (e.g., <0°C for Grignard reactions) to favor desired pathways .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to predict activation energies and regioselectivity.

- Molecular Dynamics: Simulate solvent effects on reaction kinetics (e.g., toluene vs. ethanol).

- Hammett Parameters: Correlate electronic effects of the isopropyl and bromine groups with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.